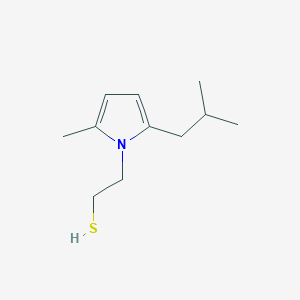

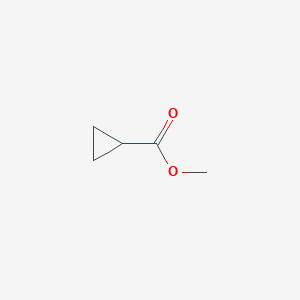

![molecular formula C18H12N4 B120551 5,12-Dihydroquinoxalino[2,3-b]phenazine CAS No. 531-47-5](/img/structure/B120551.png)

5,12-Dihydroquinoxalino[2,3-b]phenazine

説明

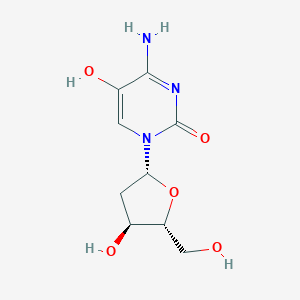

5,12-Dihydroquinoxalino[2,3-b]phenazine is a chemical compound with the molecular formula C18H12N4 . It has an average mass of 284.315 Da and a monoisotopic mass of 284.106201 Da .

Synthesis Analysis

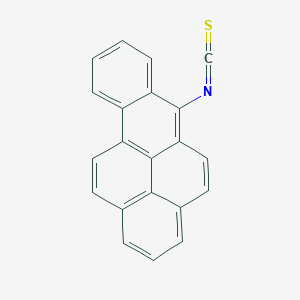

The synthesis of 5,12-Dihydroquinoxalino[2,3-b]phenazine involves the reaction of o-phenylenediamine (oPD) with catechol (CAT) to produce red emissive carbon dots (CDs) . The PL mechanism of the CDs is considered as the molecular state fluorophores because 5,14-dihydroquinoxalino[2,3-b] phenazine (DHQP) is separated and exhibits the same PL properties and behavior as the CDs .Molecular Structure Analysis

The molecular structure of 5,12-Dihydroquinoxalino[2,3-b]phenazine is characterized by its molecular formula C18H12N4 . It has an average mass of 284.315 Da and a monoisotopic mass of 284.106201 Da .Chemical Reactions Analysis

The chemical reactions involving 5,12-Dihydroquinoxalino[2,3-b]phenazine are complex and involve several intermediates. The formation process of DHQP is further confirmed by the reaction intermediates (phthalazine, dimers) and oPD .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,12-Dihydroquinoxalino[2,3-b]phenazine are characterized by its molecular formula C18H12N4 . It has an average mass of 284.315 Da and a monoisotopic mass of 284.106201 Da .科学的研究の応用

Fluorescent Carbon Dots

5,12-Dihydroquinoxalino[2,3-b]phenazine: (DHQP) has been identified as a key fluorophore in the formation of red emissive carbon dots (CDs). These CDs exhibit photoluminescence (PL) properties similar to DHQP, including peak position and shape of PL emission, as well as dependence on pH and solvent polarity . This discovery is significant for the development of CDs with tailored properties for applications such as bioimaging, biological probes, and light-emitting diodes (LEDs).

Liquid Crystalline Properties

Derivatives of DHQP, such as 5,7-disubstituted quinoxalino[2,3-b]phenazines, have demonstrated interesting high-temperature liquid crystalline properties. This makes them suitable for applications in advanced display technologies and optoelectronic devices .

Photoinitiators for Polymerization

Quinoxaline-based compounds, including DHQP, can act as Type II photoinitiators. They are used in conjunction with a sacrificial amine to regenerate the photosensitizer during the polymerization process. This allows for the introduction of the photosensitizer in a catalytic amount, which is beneficial in the manufacturing of polymers and coatings .

作用機序

Target of Action

The primary target of 5,12-Dihydroquinoxalino[2,3-b]phenazine (DHQP) is related to its photoluminescent properties . It is considered as the molecular state fluorophores . The compound exhibits the same photoluminescent (PL) properties and behavior as carbon dots (CDs), a type of fluorescent carbon nanomaterial .

Mode of Action

The interaction of DHQP with its targets is primarily through its photoluminescent properties . During the PL emission of CDs, the electron of the molecule state can transfer to CDs . This suggests that DHQP may interact with its targets by transferring electrons during its PL emission .

Result of Action

The primary result of DHQP’s action is its photoluminescent properties . It exhibits the same PL properties and behavior as CDs . These include the peak position and shape of the PL emission and PL excitation, and the emission dependence on pH and solvent polarity .

Action Environment

The action of DHQP is influenced by environmental factors such as pH and solvent polarity . Both DHQP and CDs display close PL lifetime decays, suggesting that the stability and efficacy of DHQP’s action may be influenced by these environmental conditions .

将来の方向性

特性

IUPAC Name |

7,12-dihydroquinoxalino[2,3-b]phenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXSPEWBAZHCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC4=NC5=CC=CC=C5N=C4C=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400162 | |

| Record name | 5,12-dihydroquinoxalino[2,3-b]phenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,12-Dihydroquinoxalino[2,3-b]phenazine | |

CAS RN |

531-47-5 | |

| Record name | 5,12-dihydroquinoxalino[2,3-b]phenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)